Benzoyloxypropyltrimethoxysilane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

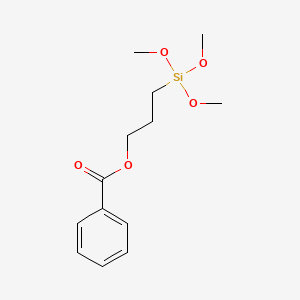

Structure

3D Structure

Properties

IUPAC Name |

3-trimethoxysilylpropyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O5Si/c1-15-19(16-2,17-3)11-7-10-18-13(14)12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYFWOBSAALCFRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCOC(=O)C1=CC=CC=C1)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20504116 | |

| Record name | 3-(Trimethoxysilyl)propyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76241-02-6 | |

| Record name | 3-(Trimethoxysilyl)propyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzoyloxypropyltrimethoxysilane: Structure, Properties, and Applications in Material Science

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoyloxypropyltrimethoxysilane is a versatile organosilane that plays a crucial role as a molecular bridge between organic and inorganic materials. Its unique chemical structure, featuring a reactive trimethoxysilyl group and a benzoyloxypropyl functional group, enables it to act as an effective coupling agent, adhesion promoter, and surface modifier. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of this compound. A detailed exploration of its mechanism of action, particularly the hydrolysis and condensation reactions that underpin its functionality, is presented. Furthermore, this guide offers practical, step-by-step experimental protocols for its synthesis and application in surface modification, aiming to equip researchers and scientists with the knowledge to effectively utilize this compound in their work.

Chemical Identity and Physicochemical Properties

This compound, also known as 3-(trimethoxysilyl)propyl benzoate, is an organofunctional silane characterized by a benzoate group attached to a propyl chain, which is in turn bonded to a silicon atom bearing three methoxy groups.

Chemical Structure

The molecular structure of this compound is fundamental to its function. The trimethoxysilyl group is the inorganic-reactive part of the molecule, capable of hydrolyzing to form reactive silanol groups. These silanols can then condense with hydroxyl groups on the surface of inorganic substrates. The benzoyloxypropyl group is the organic-reactive portion, which can interact with organic polymers and materials.

IUPAC Name: 3-(trimethoxysilyl)propyl benzoate[1] CAS Number: 76241-02-6[1] Molecular Formula: C13H20O5Si[1] Canonical SMILES: CO(OC)OC[1] InChI Key: HYFWOBSAALCFRS-UHFFFAOYSA-N[1]

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Weight | 284.38 g/mol | [1] |

| Appearance | Transparent liquid | [1] |

| Boiling Point | 145 °C at 25 mmHg | [1] |

| Density | 1.1 g/mL | [1] |

| Flash Point | >110 °C | [1] |

Synthesis of this compound

The primary industrial synthesis route for this compound is the hydrosilylation of allyl benzoate with trimethoxysilane. This reaction involves the addition of the Si-H bond of trimethoxysilane across the carbon-carbon double bond of allyl benzoate, typically catalyzed by a platinum complex.

Reaction Mechanism: Hydrosilylation

The hydrosilylation reaction is a powerful method for forming carbon-silicon bonds. The generally accepted Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation involves the following key steps:

-

Oxidative Addition: The platinum catalyst reacts with the hydrosilane (trimethoxysilane) to form a silyl-platinum-hydride intermediate.

-

Olefin Coordination: The alkene (allyl benzoate) coordinates to the platinum center.

-

Insertion: The alkene inserts into the platinum-hydride bond, forming an alkyl-platinum-silyl intermediate.

-

Reductive Elimination: The desired product, this compound, is eliminated from the platinum complex, regenerating the active catalyst.

Alternative mechanisms, such as the modified Chalk-Harrod mechanism, have also been proposed to account for the formation of byproducts.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol outlines a plausible method for the synthesis of this compound based on established hydrosilylation procedures for similar compounds.

Materials:

-

Allyl benzoate

-

Trimethoxysilane

-

Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex in xylene)

-

Toluene (anhydrous)

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Schlenk line or similar inert atmosphere setup

Procedure:

-

Reaction Setup: Assemble the reaction apparatus under an inert atmosphere. The three-neck flask is equipped with a reflux condenser, an addition funnel, and a thermometer.

-

Charging the Reactor: Charge the flask with allyl benzoate and anhydrous toluene.

-

Catalyst Addition: Add Karstedt's catalyst to the reaction mixture. The typical catalyst loading is in the range of 10-50 ppm of platinum relative to the reactants.

-

Reactant Addition: Slowly add trimethoxysilane to the reaction mixture from the addition funnel at room temperature. The reaction is exothermic, and a controlled addition rate is crucial to manage the temperature.

-

Reaction Conditions: After the addition is complete, heat the reaction mixture to 60-80 °C and maintain it for several hours. Monitor the reaction progress by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. The product can be purified by vacuum distillation to remove the solvent and any unreacted starting materials.

Caption: Workflow for the synthesis of this compound.

Mechanism of Action as a Coupling Agent

This compound functions as a coupling agent by forming a durable chemical bridge between two dissimilar materials, typically an inorganic substrate and an organic polymer. This process relies on the dual reactivity of the silane molecule.

Hydrolysis and Condensation

The key to the functionality of this compound is the hydrolysis of its methoxy groups in the presence of water to form reactive silanol (Si-OH) groups. This reaction is often catalyzed by acids or bases.

C13H19O2Si(OCH3)3 + 3H2O → C13H19O2Si(OH)3 + 3CH3OH

These silanol groups are highly reactive and can undergo two primary condensation reactions:

-

Condensation with Substrate: The silanols can react with hydroxyl groups present on the surface of inorganic materials (e.g., glass, silica, metal oxides) to form stable covalent siloxane (Si-O-Substrate) bonds. This effectively grafts the silane molecule onto the inorganic surface.

-

Self-Condensation: The silanol groups can also condense with each other to form a crosslinked polysiloxane network at the interface. This network can enhance the durability and stability of the interfacial layer.

Interfacial Adhesion

Once anchored to the inorganic surface, the benzoyloxypropyl functional group of the silane extends away from the surface and can interact with an organic polymer matrix. This interaction can be through various mechanisms, including:

-

Interpenetrating Polymer Networks (IPNs): The organic functionality of the silane can become physically entangled with the polymer chains.

-

Covalent Bonding: While the benzoate group is less reactive than other functional groups like amino or epoxy, it can still participate in reactions with certain polymer systems, particularly during curing or crosslinking processes, leading to the formation of covalent bonds.

Caption: Mechanism of action for this compound as a coupling agent.

Applications in Surface Modification

The ability of this compound to form robust, chemically bonded layers on various substrates makes it a valuable tool for surface modification. By altering the surface chemistry, it is possible to tailor properties such as adhesion, wettability, and compatibility of materials.

Experimental Workflow: Surface Modification of Glass Substrates

This protocol provides a general procedure for modifying the surface of glass slides with this compound to create a hydrophobic surface.

Materials:

-

This compound

-

Ethanol

-

Deionized water

-

Acetic acid

-

Glass microscope slides

-

Toluene (for cleaning)

-

Acetone (for cleaning)

Equipment:

-

Beakers

-

Ultrasonic bath

-

Oven

-

Spin coater or dip coater (optional)

Procedure:

-

Substrate Cleaning:

-

Thoroughly clean the glass slides by sonicating them in a sequence of toluene, acetone, and deionized water for 15 minutes each.

-

Dry the slides in an oven at 110 °C for at least 1 hour to ensure a dry, hydroxylated surface.

-

-

Silane Solution Preparation:

-

Prepare a 95:5 (v/v) ethanol/water solution.

-

Adjust the pH of the solution to 4.5-5.5 with acetic acid. This acidic condition promotes the hydrolysis of the silane.

-

Add this compound to the solution to a final concentration of 1-2% (v/v) and stir for at least 30 minutes to allow for hydrolysis.

-

-

Surface Treatment:

-

Immerse the cleaned and dried glass slides in the silane solution for 2-5 minutes. Alternatively, apply the solution via spin coating or dip coating for a more uniform layer.

-

-

Curing:

-

Remove the slides from the solution and rinse them with ethanol to remove any excess, unreacted silane.

-

Cure the treated slides in an oven at 110 °C for 15-30 minutes. This step promotes the condensation reaction and the formation of a stable siloxane layer.

-

-

Characterization:

-

The modified surface can be characterized by techniques such as contact angle goniometry (to measure hydrophobicity), X-ray Photoelectron Spectroscopy (XPS) (to confirm the presence of silicon and the organic functional group), and Atomic Force Microscopy (AFM) (to study the surface morphology).

-

Safety and Handling

This compound is an irritant and should be handled with appropriate safety precautions.[2][3] It is crucial to work in a well-ventilated area and to wear personal protective equipment, including safety goggles, gloves, and a lab coat.[2][3] The compound is sensitive to moisture and will hydrolyze to release methanol, which is toxic.[2] Therefore, it should be stored in a tightly sealed container in a cool, dry place.[2][3] In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical attention.[2] For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[2][3][4][5]

Conclusion

This compound is a valuable organofunctional silane with a unique combination of properties that make it highly effective as a coupling agent and surface modifier. Its ability to form strong, durable bonds between inorganic and organic materials has led to its use in a variety of applications where enhanced adhesion and interfacial performance are critical. Understanding the chemistry of its hydrolysis and condensation reactions is key to optimizing its performance in specific applications. The experimental protocols provided in this guide offer a practical starting point for researchers and scientists looking to leverage the benefits of this versatile compound in their material science and drug development endeavors.

References

-

Gelest, Inc. (2015). This compound Safety Data Sheet. Retrieved from [Link]

-

Hangzhou Jessica Chemicals Co., Ltd. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

-

SERVA Electrophoresis GmbH. (2018). Safety data sheet. Retrieved from [Link]

Sources

Synthesis and characterization of Benzoyloxypropyltrimethoxysilane

An In-depth Technical Guide to the Synthesis and Characterization of Benzoyloxypropyltrimethoxysilane

Executive Summary

This guide provides a comprehensive technical overview of this compound, an organosilane of significant interest as a chemical intermediate and coupling agent.[1] We present a detailed, field-proven methodology for its synthesis via the platinum-catalyzed hydrosilylation of allyl benzoate with trimethoxysilane. The narrative explains the causal chemistry behind the chosen protocol, focusing on the widely accepted Chalk-Harrod mechanism.[2][3] Furthermore, this document establishes a robust framework for the structural verification and purity assessment of the final product through detailed protocols and expected outcomes for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Safety protocols for handling and storage are also delineated to ensure safe laboratory practice.[1][4][5]

Introduction: The Organosilane Framework

This compound (C₁₃H₂₀O₅Si) is a bifunctional organosilane molecule.[1] Its structure integrates a reactive trimethoxysilyl group at one end and a stable benzoyloxypropyl group at the other. The trimethoxysilyl moiety is susceptible to hydrolysis and condensation, allowing it to form robust siloxane bonds (Si-O-Si) and covalently bond to inorganic substrates like glass, silica, and metal oxides. The benzoyloxypropyl tail provides organic character, influencing solubility and compatibility with polymer matrices. This dual nature makes it a valuable intermediate in the synthesis of more complex silane coupling agents and surface modifiers.

Synthesis via Catalytic Hydrosilylation

The most direct and atom-economical route to this compound is the catalytic addition of a silicon-hydride bond across an alkene, a reaction known as hydrosilylation.[2][6] This process involves the reaction of trimethoxysilane with allyl benzoate, typically catalyzed by a platinum complex.

Overall Reaction Scheme

Reaction Mechanism: The Chalk-Harrod Pathway

The synthesis is commonly mediated by platinum catalysts like Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst, which are known for their high activity and selectivity.[3] The reaction proceeds via the Chalk-Harrod mechanism, a well-established pathway for hydrosilylation.[2][3]

The key steps are:

-

Oxidative Addition: The Si-H bond of trimethoxysilane adds to the low-valent platinum catalyst center.[6]

-

Alkene Coordination: The allyl benzoate molecule coordinates to the platinum complex through its carbon-carbon double bond.

-

Insertion: The coordinated alkene inserts into the platinum-hydride bond. This step dictates the regioselectivity. For terminal alkenes like allyl benzoate, the insertion typically occurs in an anti-Markovnikov fashion, meaning the silicon atom becomes attached to the terminal carbon of the former double bond.[2][3]

-

Reductive Elimination: The final C-Si bond is formed, releasing the this compound product and regenerating the active platinum catalyst.[6]

Experimental Protocol

This protocol describes a representative lab-scale synthesis. All operations should be conducted in a fume hood using appropriate personal protective equipment (PPE).

Materials:

-

Allyl Benzoate (1.0 eq)

-

Trimethoxysilane (1.1 eq)

-

Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex, ~10 ppm Pt)

-

Toluene (anhydrous)

-

Inert gas (Argon or Nitrogen)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and hotplate

-

Inert gas line

-

Vacuum distillation apparatus

Procedure:

-

Setup: Assemble the reaction flask with the condenser and dropping funnel under an inert atmosphere. Charge the flask with allyl benzoate and toluene.

-

Catalyst Addition: Add Karstedt's catalyst to the stirred solution. The rationale for using a platinum catalyst is its high efficiency, which allows for very low catalyst loading (ppm level), minimizing contamination of the final product.[3][7]

-

Reactant Addition: Heat the solution to 80 °C. Add trimethoxysilane dropwise from the dropping funnel over 30 minutes. The slight excess of trimethoxysilane ensures complete consumption of the allyl benzoate.

-

Reaction: Maintain the reaction at 80-90 °C for 2-4 hours. Monitor the reaction progress by taking small aliquots and analyzing them via FTIR to observe the disappearance of the Si-H stretch (~2150 cm⁻¹).[8]

-

Purification: After the reaction is complete, cool the mixture to room temperature. Remove the toluene solvent under reduced pressure using a rotary evaporator.

-

Final Product Isolation: Purify the crude product by vacuum distillation to isolate pure this compound as a clear liquid.[1]

Physicochemical Characterization

Structural confirmation of the synthesized product is paramount. The following techniques provide a self-validating system to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the proton environment of the molecule. The disappearance of the Si-H proton signal from trimethoxysilane and the alkene protons from allyl benzoate, coupled with the appearance of a propyl chain pattern, confirms the reaction's success.

| Assignment (Proton) | Structure Fragment | Expected δ (ppm) | Multiplicity |

| Hₐ | Ph -H | 7.4 - 8.1 | Multiplet |

| Hₑ | -C(=O)O-CH₂ - | ~ 4.2 | Triplet (t) |

| Hₓ | -Si-(CH₂ )- | ~ 0.8 | Triplet (t) |

| Hf | -CH₂-CH₂ -CH₂- | ~ 1.9 | Quintet (quin) |

| Hₘ | -Si(OCH₃ )₃ | ~ 3.6 | Singlet (s) |

| Table 1: Predicted ¹H NMR Chemical Shifts for this compound. |

Rationale: The aromatic protons (Hₐ) are deshielded by the benzene ring current.[9] The methylene protons adjacent to the ester oxygen (Hₑ) are deshielded to ~4.2 ppm. The propyl chain protons (Hₓ, Hf) will appear in the aliphatic region, with splitting patterns confirming their connectivity.[10][11] The nine equivalent methoxy protons (Hₘ) will give a strong singlet signal around 3.6 ppm, a characteristic peak for alkoxysilanes.[10][12]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and powerful tool for identifying the key functional groups present in the molecule and for monitoring the reaction.

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (Aromatic) | Stretch | 3050 - 3100 | Medium |

| C-H (Aliphatic) | Stretch | 2850 - 2960 | Medium-Strong |

| C=O (Ester) | Stretch | 1720 - 1740 | Strong |

| C-O (Ester) | Stretch | 1250 - 1300 | Strong |

| Si-O-C | Stretch | 1080 - 1100 | Very Strong |

| Si-C | Stretch | ~800 | Medium |

| Table 2: Key FTIR Absorption Bands for this compound. |

Rationale: A successful synthesis is primarily confirmed by the disappearance of the strong Si-H stretch from trimethoxysilane (typically 2100-2250 cm⁻¹) and the C=C stretch from allyl benzoate (~1640 cm⁻¹).[8] The spectrum of the product will be dominated by a strong carbonyl (C=O) absorption from the ester group and a very strong, broad band corresponding to the Si-O-C linkages of the trimethoxysilyl group.[8][13][14]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For this compound (C₁₃H₂₀O₅Si), the expected molecular weight is approximately 284.38 g/mol . Analysis via techniques like Electrospray Ionization (ESI-MS) should show a prominent peak for the molecular ion [M+H]⁺ or [M+Na]⁺.

Safety, Handling, and Storage

Hazards:

-

Eye Irritation: this compound is classified as causing serious eye irritation.[1]

-

Hydrolysis Product: The compound reacts with moisture to liberate small amounts of methanol.[1] Methanol is toxic; ingestion can cause nausea, blindness, and central nervous system depression.[1][5]

-

Skin and Respiratory Irritation: May cause mild skin and respiratory tract irritation.[1]

Safe Handling:

-

Work in a well-ventilated area or a fume hood to prevent vapor accumulation.[4]

-

Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1][5][15]

-

Avoid all contact with eyes and skin. In case of contact, rinse immediately and thoroughly with water.[1][15]

Storage:

-

Store in a tightly closed container to prevent reaction with atmospheric moisture.[1][4]

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong acids, bases, oxidizing agents, and peroxides.[1][15]

Conclusion

This guide has outlined a robust and reliable framework for the synthesis and characterization of this compound. By employing a platinum-catalyzed hydrosilylation reaction, the target molecule can be produced with high efficiency and selectivity. The detailed characterization protocols involving NMR, FTIR, and MS provide a comprehensive toolkit for researchers to validate the structure and purity of the synthesized product, ensuring its suitability for further applications in materials science and chemical synthesis. Adherence to the described safety procedures is essential for the responsible handling of this and related organosilane compounds.

References

-

Wikipedia. Hydrosilylation. [Link]

-

Chemistry LibreTexts. (2023). Hydrosilylation. [Link]

-

Gelest, Inc. (2015). This compound Safety Data Sheet. [Link]

-

Jissy, A. K., et al. (2017). Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends. PMC - NIH. [Link]

-

Phelps, A. M., et al. (2016). Alkene Hydrosilylation Using Tertiary Silanes with α‐Diimine Nickel Catalysts. Redox-Active Ligands. Princeton University Library. [Link]

-

Hangzhou Jessica Chemicals Co., Ltd. Material Safety Data Sheet. [Link]

-

Robles-Marín, E., et al. (2017). A mild procedure for the synthesis of allyl and benzyl α-hydroxyesters using O-allyl (benzyl)-N,N'- dicyclohexylisourea. ResearchGate. [Link]

-

Gelest, Inc. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. [Link]

-

Sokołowski, K., et al. (2021). Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods. MDPI. [Link]

-

Rama Rao, A. V., et al. (2001). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Indian Academy of Sciences. [Link]

-

ResearchGate. Scheme 1. Preparation of allyl (an methallyl) esters from α-hydroxy acids. [Link]

-

ResearchGate. ¹H NMR spectrum of 3-methacryloxypropyltrimethoxysilane (MAPTMS) at 0, 24, and 48 h of reaction. [Link]

-

Organic Chemistry Portal. Benzyl Esters. [Link]

-

ResearchGate. ¹H NMR spectra of (a) 3-mercaptopropyltrimethoxysilane (MPTMS), (b) E4, and (c) product S4. [Link]

-

Nanalysis. 1H-60Teach. [Link]

-

Biffis, A., et al. (2013). Platinum‐Based Heterogeneously Catalyzed Hydrosilylation. [Link]

-

ResearchGate. The FTIR spectra of 3-mercaptopropyltrimethoxysilane from 4000 to 600 cm. [Link]

-

ResearchGate. FTIR absorption spectra of (a) MMA, (b) EMA, (c) MAPTMS, (d) TEOS, (e).... [Link]

-

ResearchGate. FTIR spectra: (a) 3-mercaptopropyltrimethoxysilane (MPTMS); (b) pure silica-gel. [Link]

-

MDPI. (2024). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. [Link]

-

PubMed. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. [Link]

-

ResearchGate. (2001). Hydrosilylation of allyl glycidyl ether with triethoxysilane. [Link]

-

Nakajima, Y., et al. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. PMC - NIH. [Link]

-

Tanaka, M., et al. (1993). Ruthenium complex-catalyzed hydrosilylation of allyl chloride with trimethoxysilane. Semantic Scholar. [Link]

-

MDPI. (2024). Advanced Spectroscopic Characterization of Synthetic Oil from Oil Sands via Pyrolysis: An FTIR, GC–MSD, and NMR Study. [Link]

-

ResearchGate. (2021). Synthesis, Spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), Reactive (ELF, LOL, Fukui), Drug likeness and Molecular Docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by Experimental and Computational Methods. [Link]

Sources

- 1. gelest.com [gelest.com]

- 2. Hydrosilylation - Wikipedia [en.wikipedia.org]

- 3. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. couplingagentses.com [couplingagentses.com]

- 5. unitedchem.com [unitedchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Verification Required - Princeton University Library [oar.princeton.edu]

- 8. gelest.com [gelest.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Trimethoxysilylpropanethiol(4420-74-0) 1H NMR [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis [mdpi.com]

- 15. fishersci.com [fishersci.com]

Benzoyloxypropyltrimethoxysilane CAS number and safety data sheet

Prepared by: Gemini, Senior Application Scientist

Introduction: Bridging Organic and Inorganic Chemistry

Benzoyloxypropyltrimethoxysilane is a bifunctional organosilane that serves as a crucial molecular bridge between organic polymers and inorganic surfaces. Its unique structure, featuring a reactive trimethoxysilyl group and a benzoyloxypropyl functional group, allows it to act as a versatile adhesion promoter, surface modifier, and crosslinking agent in a wide array of applications. This guide provides a comprehensive overview of its chemical identity, safety protocols, physicochemical properties, and a practical workflow for its application in surface modification. For researchers and drug development professionals, understanding the nuances of this compound is key to leveraging its full potential in advanced material science and formulation development.

Chemical Identity and Properties

This compound is identified by the Chemical Abstracts Service (CAS) number 76241-02-6 [1]. Its molecular structure is fundamental to its function, combining a silicon-based inorganic reactive center with an organic functional tail.

-

IUPAC Name: 3-trimethoxysilylpropyl benzoate[1]

-

Synonyms: (3-Benzoyloxypropyl)trimethoxysilane, 1-(trimethoxysilyl)propyl benzoate[1]

-

Molecular Formula: C13H20O5Si[1]

-

Molecular Weight: 284.38 g/mol [1]

The trimethoxysilyl group is susceptible to hydrolysis, a critical first step in its mechanism of action. This reaction forms reactive silanol groups (-Si-OH) that can then condense with hydroxyl groups on inorganic substrates or self-condense to form a durable siloxane network (-Si-O-Si-). The benzoyloxypropyl group, on the other hand, provides a handle for interaction and compatibility with organic resins and polymers.

Physicochemical Data Summary

| Property | Value | Source |

| Appearance | Transparent liquid | [1] |

| Boiling Point | 145 °C (at 25 mmHg) | [1] |

| Density | 1.1 g/mL | [1] |

| Flash Point | >110 °C | [1] |

Core Mechanism of Action: Hydrolysis and Condensation

The utility of this compound is predicated on a two-stage reaction mechanism: hydrolysis followed by condensation. This process is essential for the formation of a stable covalent bond with inorganic substrates.

-

Hydrolysis: In the presence of water, the methoxy groups (-OCH3) attached to the silicon atom are replaced by hydroxyl groups (-OH), forming a silanetriol and releasing methanol as a byproduct. This reaction is often catalyzed by acids or bases. The rate of hydrolysis is influenced by factors such as pH, temperature, and solvent.

-

Condensation: The newly formed silanol groups are highly reactive. They can condense with hydroxyl groups present on the surface of inorganic materials like glass, silica, or metal oxides, forming a stable Si-O-Substrate bond. Alternatively, they can self-condense with other silanol molecules to form a crosslinked polysiloxane network.

The following diagram illustrates this fundamental workflow:

Caption: Hydrolysis and condensation workflow of this compound.

Safety Data Sheet (SDS) Analysis: A Researcher's Guide

A thorough understanding of the safety profile of this compound is paramount for its safe handling and use in a laboratory or industrial setting. The following information is synthesized from multiple safety data sheets.

Hazard Identification

-

Primary Hazard: Causes serious eye irritation[2]. The GHS classification is Eye Irritation Category 2A (H319)[2].

-

Other Potential Irritation: May cause skin and respiratory tract irritation[2][3][4].

-

Important Note on Hydrolysis Product: This material reacts with water or moisture to liberate small amounts of methanol[2]. Methanol is toxic and can have chronic effects on the central nervous system. Oral toxicity is associated with methanol, which can cause nausea, vomiting, headache, and visual effects, including blindness[2][5].

Safe Handling and Personal Protective Equipment (PPE)

| Precaution | Rationale and Best Practices |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. This is the most critical piece of PPE due to the substance's classification as a serious eye irritant[2][5]. |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin contact[2][3][5]. Wash hands thoroughly after handling[2]. |

| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood to prevent the accumulation of vapors and inhalation of mist[2][3]. If ventilation is inadequate, an approved respirator may be necessary[3]. |

| General Hygiene | Do not eat, drink, or smoke when using this product. Wash contaminated clothing before reuse[2]. |

First Aid Measures

-

If in Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[2].

-

If on Skin: Wash with mild soap and water. If skin irritation occurs, seek medical attention[5].

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention[3][5].

-

If Swallowed: Do not induce vomiting. Immediately make the victim drink water (two glasses at most). Consult a physician[5].

Storage and Stability

-

Conditions for Safe Storage: Store in a cool, dry, well-ventilated area away from incompatible substances[3]. Keep the container tightly closed and store under dry nitrogen for optimal stability[2].

-

Incompatible Materials: Avoid contact with acids, alcohols, oxidizing agents, and peroxides[2]. The material is sensitive to moisture[3].

-

Hazardous Reactions: Reacts with water and moisture in the air, liberating methanol[2].

Experimental Protocol: Surface Modification of Glass Substrates

This protocol provides a step-by-step methodology for the functionalization of glass slides with this compound to create a hydrophobic surface.

Objective: To covalently bond this compound to a glass surface, thereby altering its surface energy and wettability.

Materials:

-

This compound

-

Anhydrous Toluene

-

Isopropanol

-

Deionized Water

-

Glass microscope slides

-

Nitrogen gas stream

-

Oven

Workflow Diagram:

Caption: Experimental workflow for surface modification with this compound.

Procedure:

-

Substrate Cleaning: a. Place glass slides in a beaker with isopropanol. b. Sonicate for 15 minutes. c. Decant the isopropanol and replace it with deionized water. d. Sonicate for another 15 minutes.

-

Surface Activation: a. Remove the slides from the water and dry them thoroughly under a stream of nitrogen gas. b. Place the slides in an oven at 120°C for 30 minutes to remove any residual physisorbed water and ensure a hydroxylated surface. c. Allow the slides to cool to room temperature in a desiccator.

-

Silanization: a. In a fume hood, prepare a 2% (v/v) solution of this compound in anhydrous toluene. b. Immerse the cleaned and dried glass slides in the silane solution for 2 hours at room temperature. Ensure the slides are fully submerged. Causality: This step allows for the hydrolysis of the methoxy groups and initial physisorption of the silane onto the glass surface.

-

Rinsing: a. Remove the slides from the silanization solution. b. Rinse them thoroughly with fresh anhydrous toluene to remove any unbound or excess silane.

-

Curing: a. Place the rinsed slides in an oven at 110°C for 1 hour. Causality: The heat provides the energy needed to drive the condensation reaction, forming stable, covalent Si-O-Si bonds between the silane and the glass surface, and between adjacent silane molecules.

-

Final Characterization: a. Allow the slides to cool to room temperature. b. The surface is now functionalized. The effectiveness of the coating can be verified by measuring the water contact angle, which should be significantly higher than that of an untreated slide.

This self-validating protocol ensures that each step logically follows the next, from a clean, reactive surface to the final, covalently bonded functional layer.

Conclusion

This compound is a powerful tool for scientists and researchers engaged in materials science and drug development. Its ability to compatibilize dissimilar materials opens up avenues for creating advanced composites, improving the performance of coatings, and developing novel drug delivery systems. By understanding its chemical properties, adhering to strict safety protocols, and applying methodologically sound experimental procedures, the full potential of this versatile organosilane can be realized.

References

-

Gelest, Inc. (2015). This compound Safety Data Sheet. [Link]

-

Hangzhou Jessica Chemicals Co., Ltd. Material Safety Data Sheet. [Link]

-

SERVA Electrophoresis GmbH. (2018). Safety data sheet. [Link]

-

Ramos, M. A., et al. (2008). Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. Journal of Sol-Gel Science and Technology, 47(1), 56-65. [Link]

-

Pfeiffer, J., et al. (2003). The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. Monatshefte für Chemie / Chemical Monthly, 134(6), 795-807. [Link]

-

Van der Burgh, J. P., et al. (2004). Competition between hydrolysis and condensation reactions of trialkoxysilanes, as a function of the amount of water and the nature of the organic group. Journal of Colloid and Interface Science, 277(2), 347-355. [Link]

-

Delaunay, N., et al. (2005). Study of the acid hydrolysis of (3-methacryloxypropyl)trimethoxysilane by capillary electrophoresis-ion-trap mass spectrometry. Journal of Chromatography A, 1067(1-2), 259-267. [Link]

-

Nassor, E. C. O., et al. (2012). Influence of the Hydrolysis and Condensation Time on the Preparation of Hybrid Materials. Materials Sciences and Applications, 3(8), 537-543. [Link]

Sources

An In-Depth Technical Guide to the Hydrolysis and Condensation Mechanism of Benzoyloxypropyltrimethoxysilane

This guide provides a comprehensive technical overview of the hydrolysis and condensation mechanisms of benzoyloxypropyltrimethoxysilane. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize organosilanes in their applications. This document delves into the fundamental chemical transformations, influencing factors, and analytical techniques essential for controlling and characterizing the performance of this versatile molecule.

Introduction: The Role of this compound in Advanced Applications

This compound is a member of the organofunctional alkoxysilane family, compounds that serve as crucial coupling agents, crosslinkers, and surface modifiers in a vast array of industrial and scientific applications.[1] Its bifunctional nature, possessing a benzoyloxypropyl organic group and hydrolyzable methoxy groups on the silicon atom, allows it to form covalent bonds with both organic polymers and inorganic substrates. This unique characteristic is leveraged in fields ranging from adhesives and coatings to the fabrication of sophisticated drug delivery systems and chromatography stationary phases.[2]

The efficacy of this compound is fundamentally dependent on its hydrolysis and subsequent condensation reactions.[3] These processes transform the initial silane ester into reactive silanols and ultimately into a stable siloxane network (Si-O-Si). A thorough understanding of these mechanisms is paramount for optimizing reaction conditions and achieving desired material properties.

The Two-Stage Reaction: Hydrolysis and Condensation

The conversion of this compound into a polysiloxane network is a complex process that can be broadly categorized into two principal stages: hydrolysis and condensation.[4]

Stage 1: Hydrolysis - The Activation Step

Hydrolysis is the initial and rate-determining step where the methoxy groups (-OCH₃) attached to the silicon atom are replaced by hydroxyl groups (-OH) upon reaction with water. This reaction produces methanol as a byproduct.[5] The hydrolysis of the three methoxy groups occurs in a stepwise manner, leading to the formation of mono-, di-, and tri-silanol species.[3]

Mechanism: The hydrolysis of alkoxysilanes can be catalyzed by either acids or bases.[6]

-

Acid-Catalyzed Hydrolysis: In acidic conditions, a methoxy group is first protonated in a rapid equilibrium step. This protonation makes the silicon atom more electrophilic and thus more susceptible to a backside nucleophilic attack by a water molecule.[4] This mechanism is generally faster than base-catalyzed hydrolysis.[3] The rate of hydrolysis is also influenced by the steric bulk of the alkoxy groups; for instance, methoxysilanes hydrolyze significantly faster than ethoxysilanes.[3]

-

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide anion or another basic species directly attacks the silicon atom.[7] This proceeds through a pentacoordinate intermediate.[7] The accumulation of negative charge in the transition state is a key feature of this mechanism.[2]

The following diagram illustrates the general hydrolysis pathway of this compound.

Caption: Stepwise hydrolysis of this compound.

Stage 2: Condensation - Building the Siloxane Network

Following hydrolysis, the newly formed, reactive silanol groups undergo condensation reactions to form stable siloxane bonds (Si-O-Si). This process results in the formation of oligomers and eventually a cross-linked, three-dimensional polymer network.[4] Condensation can occur through two primary pathways:

-

Water-producing condensation: Two silanol groups react to form a siloxane bond and a molecule of water.

-

Alcohol-producing condensation: A silanol group reacts with a remaining methoxy group to form a siloxane bond and a molecule of methanol.[5]

The relative rates of hydrolysis and condensation are critical in determining the final structure of the polysiloxane network.

Caption: Primary condensation pathways for silanol species.

Key Factors Influencing the Reaction Kinetics

The rates of both hydrolysis and condensation are highly sensitive to several experimental parameters. Precise control over these factors is essential for achieving reproducible and predictable material properties.

| Factor | Effect on Hydrolysis Rate | Effect on Condensation Rate | Notes |

| pH | Minimum rate around pH 7; catalyzed by both acid and base.[5] | Minimum rate around pH 4; catalyzed by both acid and base.[8] | The differential pH optima for hydrolysis and condensation allow for some kinetic control over the process. |

| Water/Silane Ratio (r) | Increases with water concentration up to a certain limit.[4] | Dependent on the concentration of silanol groups. | Stoichiometrically, r=1.5 is required for complete hydrolysis of a trialkoxysilane.[4] |

| Catalyst | Acids (e.g., HCl, acetic acid) and bases (e.g., NH₄OH, amines) significantly increase the rate.[9] | Catalysts that accelerate hydrolysis also generally accelerate condensation. | The choice of catalyst can influence the final polymer structure. |

| Solvent | Solvent properties (polarity, hydrogen bonding capacity) affect reaction rates.[2][9] | Solvent can influence the solubility of reacting species and the stability of intermediates. | Common solvents include alcohols and aqueous-organic mixtures. |

| Temperature | Rate increases with temperature.[10] | Rate increases with temperature. | Higher temperatures can also promote side reactions, such as epoxy ring opening if applicable.[10] |

| Organic Substituent (R-group) | Steric and electronic effects of the benzoyloxypropyl group influence reactivity.[7] | Steric hindrance from the organic group can affect the rate of condensation. | The benzoyloxypropyl group's polarity can impact the reaction in different solvents.[2] |

Experimental Methodologies for Mechanistic Studies

A suite of analytical techniques is employed to monitor the progress of hydrolysis and condensation, and to characterize the resulting products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying the kinetics of silane hydrolysis and condensation in situ.

-

¹H and ¹³C NMR: Can be used to follow the disappearance of methoxy groups and the appearance of methanol.[11][12]

-

²⁹Si NMR: Provides detailed information about the silicon environment, allowing for the identification and quantification of the various silanol and siloxane species (monomers, dimers, oligomers) formed during the reaction.[13][14] This technique is particularly valuable for observing the reversibility of hydrolysis reactions.[13]

Exemplary Protocol for ²⁹Si NMR Analysis:

-

Prepare the reaction mixture by adding this compound to a solution of water, catalyst, and a suitable solvent (e.g., an alcohol/water mixture) directly in an NMR tube.[11]

-

Acquire ²⁹Si NMR spectra at regular time intervals to monitor the evolution of different silicon species.

-

Assign the observed resonances to specific hydrolysis and condensation products (e.g., R-Si(OCH₃)₂(OH), R-Si(OCH₃)(OH)₂, R-Si(OH)₃, and various siloxane oligomers).[14]

-

Integrate the peak areas to determine the relative concentrations of each species over time, allowing for the calculation of reaction rates.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is highly effective for monitoring the chemical transformations occurring during the sol-gel process.

-

Disappearance of Si-O-C bonds: The stretching vibrations of the Si-O-C bonds in the methoxy groups can be monitored.

-

Formation of Si-OH bonds: The appearance of a broad band corresponding to the Si-OH stretching vibration indicates the progress of hydrolysis.[15]

-

Formation of Si-O-Si bonds: The development of a strong, broad absorption band in the 1000-1130 cm⁻¹ region is characteristic of the formation of the siloxane network.[16] The position and shape of this band can provide insights into the degree of condensation and the structure of the polymer.[15]

Exemplary Protocol for In-Line FTIR Monitoring:

-

Utilize an Attenuated Total Reflectance (ATR) FTIR probe immersed in the reaction vessel.[15]

-

Initiate the hydrolysis and condensation reaction by adding the catalyst to the silane and water/solvent mixture.

-

Collect FTIR spectra at regular intervals throughout the reaction.

-

Analyze the spectral changes, focusing on the key vibrational bands for Si-O-C, Si-OH, and Si-O-Si groups to track the reaction progress.[17]

Mass Spectrometry (MS)

Techniques such as Capillary Electrophoresis-Mass Spectrometry (CE-MS) can be employed to separate and identify the various oligomeric species formed during the early stages of condensation.[18] This provides valuable information on the distribution of molecular weights as the polymer network begins to form.

Conclusion: From Mechanism to Application

A deep understanding of the hydrolysis and condensation mechanisms of this compound is not merely an academic exercise; it is a prerequisite for the rational design and application of materials derived from this versatile silane. By carefully controlling reaction parameters such as pH, water content, and temperature, researchers and developers can tailor the structure and properties of the resulting polysiloxane films and networks. This control is critical for ensuring the performance, stability, and reliability of advanced materials in fields ranging from drug delivery to high-performance coatings. The analytical methodologies outlined herein provide the necessary tools to validate and optimize these processes, bridging the gap between fundamental chemistry and practical application.

References

- Osterholtz, F. D., & Pohl, E. R. (1992). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. Journal of Adhesion Science and Technology, 6(1), 127-149.

- Pohl, E. R., & Osterholtz, F. D. (1992). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. Semantic Scholar.

- Al-Mansour, S., et al. (2019). Kinetics of alkoxysilanes hydrolysis: An empirical approach. Scientific Reports, 9(1), 17624.

- Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution.

- Al-Maxour, S. O., et al. (2019).

- Alam, T. M., Assink, R. A., & Loy, D. A. (1997). Hydrolysis and Esterification in Organically Modified Alkoxysilanes: A 29Si NMR Investigation of Methyltrimethoxysilane.

- Al-Mansour, S., et al. (2019). Kinetics of alkoxysilanes hydrolysis: An empirical approach.

- Pohl, E. R. (n.d.). Factors Contributing to the Stability of Alkoxysilanes in Aqueous Solution.

- Landry, C. J. T., et al. (2007). Kinetics of hydrolysis and self-condensation reaction of silanes by NMR spectroscopy. Journal of Sol-Gel Science and Technology, 43(1), 59-69.

- Riegel, B., et al. (2020).

- Glowacky, J., et al. (2011). Investigation of Siloxane Film Formation on Functionalized Germanium Crystals by Atomic Force Microscopy and FTIR-ATR Spectroscopy. Hydrophobe VI, 219-228.

- Osterholtz, F. D., & Pohl, E. R. (1992). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. Ingenta Connect.

- Pfeiffer, J., et al. (2003). The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. Monatshefte für Chemie / Chemical Monthly, 134(6), 793-805.

- Van der Puy, M., et al. (2009). Competition between hydrolysis and condensation reactions of trialkoxysilanes, as a function of the amount of water and the nature of the organic group.

- Van der Waal, J. C., et al. (2004). 13 C NMR spectra of a silane A and b silane V. * denotes MeOH. NMR environments used for peak assignments are shown.

- Gelest, Inc. (n.d.).

- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.

- Delaurent, C., et al. (2004). Study of the acid hydrolysis of (3-methacryloxypropyl)trimethoxysilane by capillary electrophoresis-ion-trap mass spectrometry.

- Van der Donck, J. C. J., et al. (2010). Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. The Journal of Physical Chemistry C, 114(40), 17009-17017.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Kinetics of alkoxysilanes hydrolysis: An empirical approach [ouci.dntb.gov.ua]

- 3. gelest.com [gelest.com]

- 4. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Kinetics of the hydrolysis and condensation of organofunctional a...: Ingenta Connect [ingentaconnect.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. afinitica.com [afinitica.com]

- 15. A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Formation [mdpi.com]

- 16. gelest.com [gelest.com]

- 17. hydrophobe.org [hydrophobe.org]

- 18. Study of the acid hydrolysis of (3-methacryloxypropyl)trimethoxysilane by capillary electrophoresis-ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of Benzoyloxypropyltrimethoxysilane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoyloxypropyltrimethoxysilane, a versatile organofunctional silane, finds application in various fields, including materials science and surface modification, where its solubility in organic solvents is a critical parameter. This in-depth technical guide provides a comprehensive overview of the principles governing the solubility of this compound, practical guidance for solvent selection, and detailed, self-validating experimental protocols for both qualitative and quantitative solubility determination. In the absence of extensive published quantitative data, this guide empowers researchers to systematically evaluate and predict the solubility of this compound in a wide range of organic solvents, ensuring the robustness and reproducibility of their experimental and formulation work.

Introduction: Understanding this compound

This compound is an organosilane characterized by a benzoyloxypropyl functional group and three methoxy groups attached to a central silicon atom. This unique structure imparts a dual nature to the molecule: the trimethoxysilyl group provides a reactive center for hydrolysis and condensation, forming siloxane bonds (Si-O-Si), while the benzoyloxypropyl group introduces organic character, influencing its interaction with polymers and organic matrices.

The solubility of this silane is a pivotal factor in its application. In formulations for coatings, adhesives, and surface treatments, the ability to form a stable, homogeneous solution with organic resins and solvents is paramount for achieving uniform deposition and optimal performance. Understanding the interplay of its chemical structure with various solvent properties is therefore essential for any researcher or formulator working with this compound.

Principles of this compound Solubility

The solubility of this compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent.[1] Several key factors influence its solubility in organic solvents:

-

Molecular Structure: The presence of both a nonpolar aromatic ring (benzoyl group) and a polarizable ester group, along with the reactive methoxysilyl groups, results in a molecule with a balanced, intermediate polarity. This structure suggests that it will be most soluble in solvents of similar polarity.

-

Solvent Polarity: The solubility of this compound is expected to be high in a range of moderately polar to nonpolar aprotic solvents. Solvents that can engage in dipole-dipole interactions and London dispersion forces will effectively solvate the molecule.

-

Hydrogen Bonding: The ester carbonyl group can act as a hydrogen bond acceptor. While the molecule lacks hydrogen bond donor capabilities, this interaction can enhance solubility in solvents with hydrogen bond donor properties. However, protic solvents like alcohols can also participate in hydrolysis of the methoxy groups.

-

Hydrolysis and Condensation: A critical consideration when discussing the "solubility" of this compound is its reactivity with water and, to a lesser extent, with protic solvents like alcohols. The methoxy groups are susceptible to hydrolysis, especially in the presence of acid or base catalysts, to form silanols (Si-OH) and release methanol.[2][3] These silanols are highly reactive and can undergo condensation to form siloxane oligomers and polymers, which may have different solubility profiles and can lead to an increase in viscosity or gelation of the solution over time.[4] Therefore, for applications requiring long-term solution stability, the use of dry, aprotic solvents is recommended.

Qualitative and Predicted Solubility Profile

While specific quantitative solubility data for this compound is not widely published, a qualitative solubility profile can be predicted based on its chemical structure and the general behavior of similar organofunctional silanes.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Soluble, but may react (hydrolysis/alcoholysis) | The polarity is compatible, but the protic nature can lead to reaction over time.[2] |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Highly Soluble | Good polarity match and ability to act as hydrogen bond acceptors. |

| Esters | Ethyl Acetate, Butyl Acetate | Highly Soluble | Similar ester functionality and polarity lead to favorable interactions. |

| Aromatic Hydrocarbons | Toluene, Xylene | Soluble | The aromatic ring of the silane interacts favorably with aromatic solvents. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Moderately Soluble to Limited Solubility | The overall polarity of the silane may be too high for complete miscibility with nonpolar aliphatic hydrocarbons. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble | Good polarity match. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Soluble | Moderate polarity and ability to act as hydrogen bond acceptors. |

| Water | Insoluble (Reacts) | The molecule is largely nonpolar and undergoes rapid hydrolysis in the presence of water. |

Experimental Protocols for Solubility Determination

Given the lack of readily available quantitative data, the following protocols provide a robust framework for researchers to determine the solubility of this compound in their specific solvent systems.

Visual Miscibility Assessment (Qualitative)

This is a rapid and straightforward method to determine if the silane is miscible with a solvent at a given concentration.

Methodology:

-

Preparation: In a clean, dry glass vial, add a known volume of the organic solvent (e.g., 5 mL).

-

Addition of Solute: Incrementally add small, measured volumes of this compound to the solvent.

-

Observation: After each addition, cap the vial and shake vigorously. Observe the solution for any signs of immiscibility, such as the formation of a second layer, cloudiness (turbidity), or droplets.

-

Determination: If the solution remains clear and homogeneous after the addition of a significant volume of the silane (e.g., up to a 1:1 volume ratio), the two are considered miscible for practical purposes.

Caption: Workflow for Visual Miscibility Assessment.

Gravimetric Method for Quantitative Solubility Determination

This method provides a precise measurement of solubility by determining the mass of the solute that can dissolve in a given mass of solvent to form a saturated solution.[5][6]

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container (e.g., a screw-cap vial).

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. The presence of undissolved silane at the bottom of the container is essential.

-

-

Sample Collection:

-

Allow the undissolved silane to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-weighed, airtight syringe.

-

-

Mass Determination:

-

Dispense the supernatant into a pre-weighed, dry evaporating dish.

-

Weigh the dish with the solution to determine the mass of the saturated solution.

-

-

Solvent Evaporation:

-

Gently evaporate the solvent under a stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of the silane to avoid loss of the solute.

-

-

Final Weighing:

-

Once the solvent has completely evaporated, weigh the evaporating dish containing the non-volatile silane residue.

-

-

Calculation:

-

Mass of dissolved silane = (Mass of dish + residue) - (Mass of empty dish)

-

Mass of solvent = (Mass of dish + solution) - (Mass of dish + residue)

-

Solubility ( g/100 g solvent) = (Mass of dissolved silane / Mass of solvent) x 100

-

Caption: Workflow for Gravimetric Solubility Determination.

Spectroscopic Method for Quantitative Solubility Determination

For labs equipped with UV-Vis spectroscopy, this method can be a rapid and accurate way to determine solubility, provided the silane has a distinct chromophore and does not interfere with the solvent's absorbance at the chosen wavelength. The benzoyl group in this compound provides a strong UV chromophore.[7]

Methodology:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Section 4.2, step 1).

-

-

Sample Preparation and Analysis:

-

Withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution, accounting for the dilution factor. This concentration represents the solubility.

-

The Role of Hansen Solubility Parameters (HSP)

The principle behind HSP is that substances with similar δD, δP, and δH values are likely to be miscible. The "distance" (Ra) between the HSP of the silane and a solvent can be calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

A smaller Ra value indicates a higher likelihood of solubility. For researchers working extensively with this silane in various formulations, determining its HSP would be a valuable investment for predicting its compatibility with a wide range of solvents and polymers.

Conclusion

While a comprehensive database of quantitative solubility data for this compound in organic solvents is not currently in the public domain, a strong understanding of its chemical structure and the principles of solubility allows for accurate predictions of its behavior. This guide provides the foundational knowledge and, critically, robust and self-validating experimental protocols for researchers to determine the solubility of this compound in their specific systems. By employing the qualitative and quantitative methods outlined, scientists and formulators can confidently select appropriate solvents, ensuring the stability and efficacy of their solutions and final products. The inherent reactivity of the trimethoxysilyl group with protic solvents underscores the importance of careful solvent selection and handling to prevent undesirable hydrolysis and condensation reactions.

References

-

Determination of Solubility by Gravimetric Method. (n.d.). Retrieved from [Link]

-

Solubility Tests of Proteins- Definition, Principle, Procedure, Result, Uses. (2022, July 26). Microbe Notes. Retrieved from [Link]

- Oostendorp, D. J., Bertrand, G. L., & Stoffer, J. O. (1992). Kinetics and Mechanism of the Hydrolysis and Alcoholysis of Alkoxysilanes. Journal of Adhesion Science and Technology, 6(1), 171–191.

- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31–50.

- Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277–351.

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

- Pfeiffer, J., et al. (2003). The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. Designed Monomers and Polymers, 6(3), 245-257.

-

Gelest, Inc. (n.d.). How does a Silane Coupling Agent Work? Hydrolysis Considerations. Retrieved from [Link]

-

Wikipedia. (n.d.). Gravimetric analysis. Retrieved from [Link]

- Semyonov, S. N. (1996). Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes.

-

LibreTexts Chemistry. (2021, August 15). 7.4: Testing the Solubility Rules. Retrieved from [Link]

- ASTM International. (2002). Standard Test Method for Measurements of Aqueous Solubility (E 1148 – 02).

-

University of California, Los Angeles. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

- ASTM International. (2010). Standard Test Method for Measurements of Aqueous Solubility (E1148).

- ASTM International. (2017). Standard Test Method for Measurements of Aqueous Solubility (E1148).

-

Quora. (2019, February 20). How would you test for solubility in a compound? Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, March 24). Solubility Tests - Identification of Unknowns (Part 1) [Video]. YouTube. Retrieved from [Link]

- van der Merwe, L., & Gerber, J. J. (2009). UV Spectrophotometric method for the identification and solubility determination of nevirapine. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 64(8), 534-535.

-

NCERT. (n.d.). Systematic Qualitative Analysis. Retrieved from [Link]

-

Infinita Lab. (n.d.). ASTM D6050 Determination of Insoluble Solids in Organic Liquid. Retrieved from [Link]

- Pan, Y., et al. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(11), 15915-15923.

-

Jadhav, D. S. (2013, February 15). Solubility Determination in Drug Discovery and Development. PharmaTutor. Retrieved from [Link]

- ASTM International. (2016).

- Kumar, L., Suhas, B. S., Pai K, G., & Verma, R. (2015). Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. Research Journal of Pharmacy and Technology, 8(7), 825-827.

- Soni, A., & Kumar, S. (2014). Determination of Saturated Solubility of Propranolol using UV Visible Spectrophotometer. Der Pharmacia Lettre, 6(5), 11-14.

-

Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

- Arkles, B. (1998). Factors Contributing to the Stability of Alkoxysilanes in Aqueous Solution. In Silanes and Other Coupling Agents (pp. 3-16). CRC Press.

- Yamamoto, H. (2017). Measurement of Hansen Solubility Parameters on Surface of Fine Particles Using Capillary Penetration Method.

- Rogers, M. A. (2012). Harnessing Hansen Solubility Parameters to Predict Organogel Formation.

-

iFormulate. (2017, February 2). iFormulate introduces…a quick guide to Hansen Solubility Parameters [Video]. YouTube. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. "Kinetics and Mechanism of the Hydrolysis and Alcoholysis of Alkoxysila" by David J. Oostendorp, Gary L. Bertrand et al. [scholarsmine.mst.edu]

- 3. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 4. gelest.com [gelest.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmajournal.net [pharmajournal.net]

- 7. ingentaconnect.com [ingentaconnect.com]

- 8. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Benzoyloxypropyltrimethoxysilane

This guide provides a comprehensive technical overview of the thermal stability and decomposition pathways of Benzoyloxypropyltrimethoxysilane. Tailored for researchers, scientists, and professionals in drug development and material science, this document synthesizes theoretical principles with established analytical methodologies to offer a robust framework for understanding the thermal behavior of this complex organosilane.

Introduction to this compound

This compound is a versatile organosilane coupling agent. Its unique molecular architecture, featuring a hydrolyzable trimethoxysilyl group, a flexible propyl linker, and a bulky benzoyloxy functional group, allows it to act as a molecular bridge between inorganic substrates and organic polymers. This bifunctionality makes it a candidate for applications in advanced composites, surface modification, and as a component in sophisticated drug delivery systems. Understanding its thermal stability is paramount for defining its processing limits and ensuring its performance and safety in high-temperature applications.

Theoretical Framework for Thermal Stability

The thermal stability of this compound is governed by the interplay of its constituent chemical moieties. An analysis of its structure provides a foundation for predicting its behavior under thermal stress.

-

The Trimethoxysilyl Group: The Si-O-C bonds in the trimethoxysilyl group are susceptible to hydrolysis, especially in the presence of moisture, to form silanols (Si-OH). At elevated temperatures, these silanols readily undergo condensation to form a stable siloxane (Si-O-Si) network.[1][2] This process is a critical first step in the thermal behavior of many alkoxysilanes. The rate of these reactions is significantly influenced by factors such as pH and temperature.[3][4]

-

The Propyl Linker: As a gamma-substituted silane, the propyl group separating the silicon atom from the benzoyloxy functionality imparts a degree of thermal stability. Generally, such silanes can withstand continuous exposure to temperatures around 160°C and short-term exposure up to 350°C.[5]

-

The Benzoyloxy Group: The ester linkage within the benzoyloxy group is a potential site for thermal cleavage. The stability of this group is influenced by the phenyl ring, which can delocalize thermal energy. Phenyl-substituted siloxanes are known to exhibit enhanced thermal stability compared to their alkyl counterparts.[6][7][8] However, the decomposition of similar structures, like benzoyl peroxide, which also contains a benzoyl group, proceeds via the cleavage of the O-O bond, suggesting that the ester bond in this compound could be a point of initial decomposition.[9][10][11][12]

Experimental Methodologies for Assessing Thermal Stability

A multi-faceted analytical approach is essential for a comprehensive understanding of the thermal decomposition of this compound. The primary techniques employed are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA).

Core Analytical Techniques

| Technique | Principle | Information Gained |

| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. | Onset of decomposition, temperature ranges of mass loss, residual mass, and information on the kinetics of decomposition. |

| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Melting point, glass transition temperature, crystallization and decomposition enthalpies (exothermic or endothermic nature of transitions). |

| Evolved Gas Analysis (EGA) | Identifies the gaseous products released during thermal decomposition. Typically coupled with TGA (TGA-FTIR or TGA-MS). | Chemical identity of decomposition products, allowing for the elucidation of decomposition mechanisms. |

Detailed Experimental Protocol: TGA-FTIR Analysis

This protocol outlines a self-validating system for the analysis of the thermal decomposition of this compound.

Objective: To determine the thermal decomposition profile and identify the evolved gaseous byproducts.

Instrumentation: A coupled Thermogravimetric Analyzer and Fourier Transform Infrared (TGA-FTIR) spectrometer.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Causality: A small sample mass minimizes thermal gradients within the sample, ensuring uniform heating and accurate temperature measurement.

-

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the TGA furnace and the FTIR gas cell with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min for at least 30 minutes prior to the analysis.

-

Causality: An inert atmosphere prevents oxidative decomposition, allowing for the study of the intrinsic thermal stability of the molecule. Purging removes atmospheric contaminants that could interfere with the analysis.

-

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min.

-

Causality: A linear heating rate provides a clear and reproducible decomposition profile. The temperature range is selected to ensure complete decomposition.

-

-

EGA Setup:

-

The transfer line between the TGA and the FTIR gas cell should be heated to approximately 200-250°C.

-

Causality: Heating the transfer line prevents the condensation of higher boiling point decomposition products before they reach the FTIR detector, ensuring all evolved gases are analyzed.

-

-

Data Acquisition:

-

Continuously record the sample weight (TGA), temperature, and the FTIR spectra of the evolved gases throughout the experiment.

-

FTIR spectra are typically collected every 10-20 seconds.

-

-

Data Analysis:

-

Analyze the TGA curve to determine the onset temperature of decomposition (Tonset) and the temperatures of maximum decomposition rates (Tmax) from the derivative of the TGA curve (DTG).

-

Analyze the FTIR spectra at different temperatures to identify the characteristic absorption bands of the evolved gases. This allows for the identification of functional groups and specific molecules released at each stage of decomposition.

-

Experimental Workflow Diagram

Caption: Workflow for TGA-FTIR analysis of this compound.

Predicted Decomposition Pathways

Based on the chemical structure of this compound and the known thermal behavior of related compounds, a multi-step decomposition mechanism can be proposed.

Initial Stage (Lower Temperatures): Hydrolysis and Condensation

In the presence of adsorbed water, the initial thermal stress will likely promote the hydrolysis of the methoxy groups to form silanols and methanol. This is followed by the condensation of these silanols to form a polysiloxane network and release water.

Equation 1: Hydrolysis R-Si(OCH3)3 + 3H2O → R-Si(OH)3 + 3CH3OH

Equation 2: Condensation 2R-Si(OH)3 → (HO)2(R)Si-O-Si(R)(OH)2 + H2O

Secondary Stage (Intermediate Temperatures): Cleavage of the Organic Moiety

As the temperature increases, the weaker bonds in the organic portion of the molecule will begin to cleave. The C-O bond in the ester group is a likely candidate for initial fragmentation.

-

Pathway A: Ester Pyrolysis: This could lead to the formation of benzoic acid and a propene-functionalized silane.

-

Pathway B: Decarboxylation: The benzoyloxy group could undergo decarboxylation to yield carbon dioxide and a phenylpropyl-substituted silane.

Final Stage (Higher Temperatures): Fragmentation of the Propyl Linker and Siloxane Backbone

At higher temperatures, the propyl chain will likely fragment, leading to the release of smaller hydrocarbons. The siloxane backbone itself will begin to rearrange and degrade, ultimately forming a stable silica (SiO2) residue.

Decomposition Pathway Diagram

Caption: Proposed thermal decomposition pathways for this compound.

Anticipated Decomposition Products

Based on the proposed decomposition pathways, the following products can be anticipated:

| Product Category | Specific Compounds |

| Gaseous Products | Methanol, Water, Carbon Dioxide, Benzene, Toluene, Propene, other small hydrocarbons. |

| Condensable Products | Benzoic acid, Benzaldehyde. |

| Solid Residue | A stable, cross-linked polysiloxane network at intermediate temperatures, ultimately converting to a silica (SiO2) or silicon oxycarbide residue at high temperatures. |

Factors Influencing Thermal Stability

The thermal decomposition profile of this compound can be significantly affected by several factors:

-

Atmosphere: In an oxidative atmosphere (e.g., air), the decomposition is likely to occur at lower temperatures and be more exothermic due to combustion of the organic components.

-

Moisture: The presence of water will accelerate the initial hydrolysis and condensation reactions, potentially lowering the onset temperature of decomposition.

-

Impurities: Catalytic impurities, such as residual acids or bases from the synthesis process, can significantly alter the decomposition kinetics.

Conclusion

References

-

Gelest. (n.d.). Thermal Silicone Fluids. Gelest Technical Library. Retrieved from [Link]

-

Dvornic, P. R. (n.d.). High Temperature Stability of Polysiloxanes. In Silicon Compounds. Gelest, Inc. Retrieved from [Link]

-

Li, Y., et al. (2018). Fabrication of Reactive Poly(Phenyl-Substituted Siloxanes/Silsesquioxanes) with Si‒H and Alkoxy Functional Groups via the Piers–Rubinsztajn Reaction. Molecules, 23(9), 2293. [Link]